![molecular formula C15H10Cl2N4O2 B5774024 4-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoic acid CAS No. 694501-35-4](/img/structure/B5774024.png)
4-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoic acid
Overview
Description
4-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoic acid is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic properties. This compound is a tetrazole derivative and belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action
The mechanism of action of 4-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoic acid is not fully understood. However, it has been proposed that it inhibits the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition can lead to anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, 4-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoic acid has been shown to have other biochemical and physiological effects. It has been reported to have antioxidant properties and can scavenge free radicals. Moreover, it can modulate the immune response and has been shown to have immunomodulatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoic acid in lab experiments is its potential therapeutic properties. Moreover, it is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity. It has been reported to have cytotoxic effects on certain cell lines, and its toxicity needs to be carefully evaluated before using it in further experiments.
Future Directions
There are several future directions for the research on 4-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoic acid. One of the directions is to further investigate its anti-inflammatory and analgesic effects in animal models and human clinical trials. Moreover, its potential anti-cancer properties need to be explored further, and its mechanism of action needs to be elucidated. Furthermore, its immunomodulatory effects need to be studied in more detail, and its potential use in the treatment of autoimmune diseases needs to be evaluated. Finally, the toxicity of this compound needs to be carefully evaluated, and its safety profile needs to be established.
Synthesis Methods
The synthesis of 4-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoic acid involves the reaction of 2,4-dichlorobenzyl bromide with sodium azide to form 2-(2,4-dichlorobenzyl)azide. The resulting azide is then reacted with 4-carboxybenzaldehyde to form 4-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoic acid.
Scientific Research Applications
4-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoic acid has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory and analgesic effects in animal models. Moreover, it has been reported to have anti-cancer properties and can induce apoptosis in cancer cells.
properties
IUPAC Name |
4-[2-[(2,4-dichlorophenyl)methyl]tetrazol-5-yl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O2/c16-12-6-5-11(13(17)7-12)8-21-19-14(18-20-21)9-1-3-10(4-2-9)15(22)23/h1-7H,8H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDBXNWMBVFRHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(N=N2)CC3=C(C=C(C=C3)Cl)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301174011 | |
Record name | 4-[2-[(2,4-Dichlorophenyl)methyl]-2H-tetrazol-5-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301174011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
694501-35-4 | |
Record name | 4-[2-[(2,4-Dichlorophenyl)methyl]-2H-tetrazol-5-yl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=694501-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[2-[(2,4-Dichlorophenyl)methyl]-2H-tetrazol-5-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301174011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.